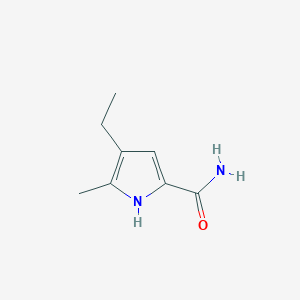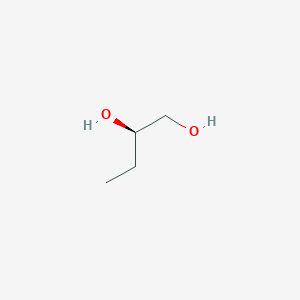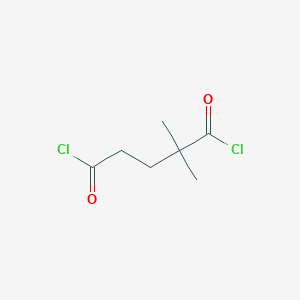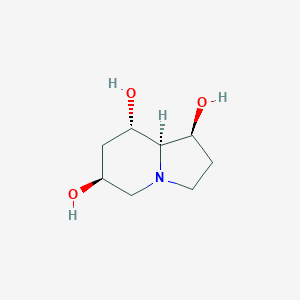
Histidylleucine
Descripción general
Descripción
Histidylleucine is a dipeptide composed of the amino acids histidine and leucine. It has been identified as a normal constituent of human urine, suggesting its role in metabolic processes . Histidine, one of the components of this compound, is an essential amino acid in humans and plays a critical role in protein synthesis, serving as an active site in enzymes like serine proteases . Leucine, the other component, is a branched-chain amino acid important for protein synthesis and metabolic regulation.
Synthesis Analysis
The synthesis of this compound-related peptides has been explored in various studies. For instance, L-Seryl-L-histidine and L-seryl-L-histidyl-L-leucine were synthesized using Sheehan’s dicyclohexylcarbodiimide method, which is a technique for peptide bond formation . Additionally, [Glycine-1-14C]hippuryl-L-histidyl-L-leucine was synthesized for use in the radiochemical assay of angiotensin converting enzyme, showcasing the application of this compound in biochemical assays .
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various chromatographic and spectroscopic methods. The peptide isolated from urine was found to be identical to synthetic material in comparisons using high-resolution ion-exchange chromatography and paper chromatography . Moreover, the structure of a related trifunctional cross-linking amino acid in collagen, which includes a histidine residue, was elucidated using nuclear magnetic resonance and mass spectrometry .
Chemical Reactions Analysis
This compound and its related compounds participate in various chemical reactions. For example, histidine can be converted to trans-urocanate by histidine ammonia lyase and further to cis-urocanate upon exposure to UV light, which has a protective role in the skin . Histidine is also a precursor to other biologically active compounds like carnosine and histamine, which are synthesized through enzymatic reactions involving histidine decarboxylase .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are inferred from the properties of its constituent amino acids. Histidine has a unique imidazole side chain that can participate in hydrogen bonding and metal ion coordination, which is crucial for its role in enzyme active sites . Leucine is hydrophobic, which influences the solubility and interaction of this compound with other molecules. The stability and formation of histidine-containing cross-links in collagen, such as histidinohydroxylysinonorleucine, contribute to the understanding of the physical properties of histidine-related peptides in biological tissues .
Aplicaciones Científicas De Investigación
Estudios de Unión a Metales
Histidylleucine, junto con otros dipéptidos que contienen imidazol en el extremo N-terminal, como histidylglicina (His-Gly) e histidylserina (His-Ser), se utilizan en estudios relacionados con la unión de metales como el cobre, el níquel y el zinc . Estos estudios son cruciales para comprender las interacciones entre estos metales y las moléculas biológicas, lo que puede tener implicaciones significativas en campos como la bioquímica y la medicina.
Digestión y Catabolismo de Proteínas
This compound es un producto de descomposición incompleto de la digestión de proteínas o el catabolismo de proteínas . Esto lo convierte en un compuesto valioso para estudiar estos procesos, que son fundamentales para comprender cómo los organismos descomponen y utilizan las proteínas para obtener energía y otras funciones biológicas.
Metabolismo de la Angiotensina I
This compound es un metabolito de la Angiotensina I, una hormona peptídica que causa vasoconstricción y un posterior aumento de la presión arterial . El estudio del destino metabólico de this compound puede proporcionar información sobre la regulación de la presión arterial y podría conducir al desarrollo de nuevos tratamientos para la hipertensión.
Ensayos de Unión a Ligandos
This compound es adecuado para su uso en ensayos de unión a ligandos . Estos ensayos se utilizan para estudiar las interacciones entre un ligando y su receptor, lo que puede ser útil en los procesos de descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
Target of Action
Histidylleucine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Pharmacokinetics
It is metabolized by enzymes like ACE and excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the formation of angiotensin II from angiotensin I . This leads to vasoconstriction, or the narrowing of blood vessels, which subsequently increases blood pressure.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKFJORZBJVNF-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7763-65-7 | |
| Record name | L-Histidyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)






